4-Chloro-2-fluoro-benzamidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-fluorobenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2.ClH/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSUCPSLKDRMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Chloro-2-fluoro-benzamidine Hydrochloride: Synthesis, Characterization, and Application in Medicinal Chemistry

Abstract

4-Chloro-2-fluoro-benzamidine hydrochloride is a pivotal chemical intermediate, distinguished by its halogenated phenyl ring which imparts unique reactivity and makes it an essential building block in modern drug discovery.[1] This guide provides an in-depth analysis of its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis from 4-chloro-2-fluorobenzonitrile via the Pinner reaction. Furthermore, this document elucidates methods for its structural confirmation using spectroscopic analysis. The core of this guide focuses on the compound's strategic application as a precursor in the synthesis of advanced therapeutic agents, with a specific case study on its role in constructing potent Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology applications. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile synthon in their research and development pipelines.

Introduction: The Strategic Importance of a Halogenated Synthon

In the landscape of medicinal chemistry, the benzamidine scaffold is a well-established pharmacophore, known for its ability to mimic arginine and interact with serine proteases and other enzyme classes.[1] The strategic placement of halogen atoms—in this case, chlorine and fluorine—on the phenyl ring of this compound significantly modulates its electronic properties and metabolic stability. This dual halogenation enhances its utility as a versatile intermediate for creating complex bioactive molecules, particularly in the development of targeted enzyme inhibitors.[1] Its hydrochloride salt form improves solubility and handling characteristics in laboratory settings, making it a preferred reagent for synthetic applications.[2] This guide serves as a comprehensive technical resource, detailing the synthesis, properties, and critical applications of this high-value chemical entity.

Chemical Structure and Physicochemical Properties

The unique arrangement of substituents on the aromatic ring is central to the reactivity of this compound. The fluorine atom at the ortho position and the chlorine atom at the para position create a distinct electronic and steric environment that influences its synthetic transformations.

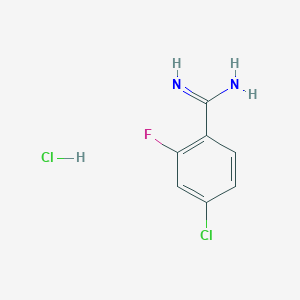

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented in Table 1, providing essential data for experimental design and safety considerations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1187927-09-8 | [1][3] |

| Molecular Formula | C₇H₆ClFN₂·HCl | [1] |

| Molecular Weight | 209.05 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Purity | ≥96% (HPLC) | [1][4] |

| Storage Conditions | Store at 0-8°C | [1] |

| Hydrogen Bond Donors | 3 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Structural Elucidation

The most reliable and widely adopted method for synthesizing benzamidines from their corresponding benzonitriles is the Pinner reaction.[5] This acid-catalyzed reaction proceeds in two main stages: the formation of an intermediate imino ester salt (a Pinner salt), followed by ammonolysis to yield the final amidine hydrochloride.

Synthetic Workflow: The Pinner Reaction

The synthesis begins with the commercially available 4-chloro-2-fluorobenzonitrile. The nitrile is treated with an anhydrous alcohol (typically ethanol) in the presence of dry hydrogen chloride gas. This forms the ethyl imino ether hydrochloride intermediate. Subsequent reaction with ammonia in an alcoholic solvent displaces the ethoxy group to form the thermodynamically stable benzamidine hydrochloride salt.

Caption: Workflow for the synthesis of 4-Chloro-2-fluoro-benzamidine HCl.

Detailed Experimental Protocol

This protocol is based on established Pinner reaction methodologies and is optimized for the specific substrate.[5][6]

Materials:

-

4-chloro-2-fluorobenzonitrile

-

Anhydrous Ethanol (EtOH)

-

Hydrogen Chloride (gas)

-

Ammonia (solution in ethanol, ~8% w/w)

-

Anhydrous Diethyl Ether

-

Absorbent Charcoal

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 4-chloro-2-fluorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 10 mL per gram of nitrile) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (CaCl₂).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic; maintain the temperature below 10°C. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.

-

Seal the flask and allow it to stand at 0-4°C for 12-24 hours to ensure complete formation of the intermediate.

-

Collect the precipitated Pinner salt by filtration, wash with anhydrous diethyl ether to remove unreacted starting material, and dry under vacuum.

-

-

Ammonolysis to the Amidine Hydrochloride:

-

Add the dried Pinner salt intermediate to a solution of ammonia in ethanol (~8% w/w) with stirring at room temperature.[6]

-

Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the intermediate is fully consumed.

-

Filter the reaction mixture to remove any solid byproducts and concentrate the filtrate under reduced pressure.

-

-

Purification and Isolation:

-

Dissolve the crude residue in a minimal amount of hot ethanol.

-

Add a small amount of absorbent charcoal to decolorize the solution and heat at reflux for 15 minutes.[7]

-

Filter the hot solution to remove the charcoal.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystalline this compound by filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the final product.

-

Structural Elucidation via Spectroscopy

Confirmation of the synthesized product's identity and purity is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected chemical shifts can be reliably predicted based on closely related analogues such as 2-(4-Chlorophenyl)-1H-benzo[d]imidazole.[8]

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the -NH₂ protons of the amidine group. The aromatic region (typically δ 7.0-8.0 ppm) will exhibit a complex splitting pattern due to the influences of the chloro and fluoro substituents. The amidine protons will appear as a broad singlet, typically downfield, which may exchange with D₂O.

-

¹³C NMR (Carbon NMR): The carbon NMR will show characteristic signals for the seven unique carbon atoms. The carbon atom of the C=N group will be significantly downfield (δ ~150-165 ppm). The aromatic carbons will appear in the δ 110-140 ppm range, with their chemical shifts and C-F coupling constants providing definitive structural information.[9]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the free base (C₇H₆ClFN₂, MW: 172.59 g/mol ). The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Application in Medicinal Chemistry: A Case Study in PARP Inhibitor Synthesis

This compound is a valuable precursor for synthesizing heterocyclic scaffolds, particularly benzimidazoles, which are core structures in many therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors.[9] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways (synthetic lethality), particularly in tumors with BRCA1/2 mutations.[10]

Rationale for Use in PARP Inhibitor Synthesis

The benzimidazole core of many PARP inhibitors, such as Olaparib, is often constructed by condensing a substituted o-phenylenediamine with a carboxylic acid or its derivative. An alternative and highly effective strategy involves the condensation of a benzamidine with a dicarbonyl compound or a related synthon. The 4-chloro-2-fluoro-benzamidine moiety provides a pre-functionalized aromatic ring that can be strategically positioned within the final inhibitor to make key interactions with the PARP enzyme active site or to modulate the molecule's pharmacokinetic properties.

A prime example is the synthesis of benzimidazole-4-carboxamides, a class of potent PARP inhibitors. The synthesis involves the condensation of a substituted benzamidine with a 2,3-diaminobenzoic acid derivative. Following this logic, this compound can be reacted with an appropriate dicarbonyl compound, such as a derivative of phthalic anhydride, to form a key intermediate for an Olaparib analogue.

Caption: Synthetic strategy for a PARP inhibitor using the target benzamidine.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1, are critical for repairing single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway. When PARP is inhibited, these SSBs are not repaired and accumulate. During DNA replication, these unresolved SSBs lead to the collapse of the replication fork, creating more severe double-strand breaks (DSBs).

In healthy cells, DSBs are efficiently repaired by the Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is defective. These cells cannot repair the DSBs caused by PARP inhibition, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal cells is known as synthetic lethality.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. usbio.net [usbio.net]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. Benzamidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-2-fluoro-benzamidine hydrochloride molecular weight

An In-Depth Technical Guide to 4-Chloro-2-fluoro-benzamidine hydrochloride: Properties, Synthesis, and Applications

Executive Summary

This compound is a halogenated aromatic amidine that has emerged as a critical building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern—featuring both chloro and fluoro groups—imparts distinct electronic properties and metabolic stability, making it a highly sought-after intermediate for synthesizing targeted therapeutics. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the molecule's fundamental physicochemical properties, a detailed synthesis protocol via the Pinner reaction, robust analytical quality control methodologies, and its principal applications, particularly in the development of serine protease inhibitors. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and field-proven best practices to ensure scientific integrity and practical utility.

Physicochemical Properties and Identification

The precise characterization of a starting material is the foundation of reproducible research and development. This compound is a yellow crystalline powder whose properties are summarized below.[1][2] The hydrochloride salt form is preferred in laboratory settings as it enhances the compound's stability and aqueous solubility compared to the free base.

| Property | Value | Source(s) |

| Molecular Weight | 209.05 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₆ClFN₂·HCl | [1][2][4] |

| CAS Number | 1187927-09-8 | [1][2][3] |

| Appearance | Yellow crystalline powder | [1][2] |

| Purity | ≥96% (by HPLC) | [1][2][5] |

| Storage Conditions | 0–8 °C, desiccated | [1][2][4] |

| MDL Number | MFCD04114443 | [1][2] |

| PubChem ID | 53407926 | [1][2] |

Synthesis and Manufacturing Workflow

The most practical and widely adopted method for preparing benzamidine derivatives from their corresponding nitriles is the Pinner reaction.[2][3][6][7] This acid-catalyzed, two-step process offers a reliable pathway to the target compound from the commercially available starting material, 4-Chloro-2-fluorobenzonitrile.[8]

The causality behind this choice of methodology is twofold:

-

Activation: The nitrile is not sufficiently electrophilic to react directly with an amine. The Pinner reaction activates the nitrile by protonating it with anhydrous hydrogen chloride, making the carbon atom highly susceptible to nucleophilic attack by an alcohol (e.g., ethanol).

-

Intermediate Stability: The resulting imidate ester hydrochloride (Pinner salt) is a stable, isolable intermediate that can be cleanly converted to the desired amidine upon treatment with ammonia.

Representative Synthesis Protocol

Step 1: Formation of the Ethyl 4-chloro-2-fluorobenzimidate hydrochloride (Pinner Salt)

-

System Preparation: A three-necked, flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with CaCl₂) is charged with 4-chloro-2-fluorobenzonitrile (15.5 g, 0.1 mol) and anhydrous ethanol (60 mL, ~1 mol).

-

Acidification: The flask is cooled to 0°C in an ice bath. Anhydrous hydrogen chloride (HCl) gas is bubbled through the stirred solution. Expertise & Experience Insight: This step must be performed under strictly anhydrous conditions. Any moisture will hydrolyze the intermediate imidate or the final product into the corresponding ethyl ester or benzamide, respectively, which are common impurities.

-

Reaction & Isolation: Continue bubbling HCl gas until the solution is saturated and a precipitate begins to form. Seal the flask and allow it to stand at 0-4°C for 24 hours. The Pinner salt precipitates as a white solid. Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether to remove unreacted starting materials, and dry under vacuum.

Step 2: Ammonolysis to this compound

-

Solution Preparation: The dried ethyl 4-chloro-2-fluorobenzimidate hydrochloride from Step 1 is suspended in a solution of 150 mL of anhydrous ethanol.

-

Ammonolysis: The suspension is cooled to 0°C. Anhydrous ammonia (NH₃) gas is bubbled through the mixture with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Trustworthiness Insight: The reaction is complete when the starting imidate spot disappears. This self-validating checkpoint ensures full conversion before proceeding to isolation, maximizing yield.

-

Product Isolation: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The resulting solid residue is triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a yellow crystalline powder.

Synthesis Workflow Diagram

Caption: Pinner reaction workflow for synthesis.

Quality Control and Analytical Methods

To ensure the suitability of this compound for downstream applications, particularly in GMP-regulated environments, a robust set of analytical controls is mandatory. Each batch must be validated for identity, purity, and strength.

| Test | Specification | Method |

| Appearance | Yellow Crystalline Powder | Visual Inspection |

| Identity | Conforms to reference spectrum | FT-IR Spectroscopy |

| Identity & Structure | Conforms to reference spectrum | ¹H NMR, ¹³C NMR, ¹⁹F NMR |

| Purity | ≥96.0% | HPLC |

| Solubility | Soluble in Water, Methanol | Visual Inspection |

High-Performance Liquid Chromatography (HPLC) Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound due to its high resolution and sensitivity for detecting process-related impurities and degradation products.[9][10]

-

Instrumentation: HPLC system with UV-Vis Detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). Expertise & Experience Insight: A C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds like benzamidines.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

This method provides a self-validating system where the retention time serves to identify the main peak against a reference standard, while the peak area percentage is used to quantify its purity.

Applications in Drug Discovery and Research

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex bioactive molecules.[11]

Intermediate for Serine Protease Inhibitors

The benzamidine group is a well-established "warhead" or pharmacophore that competitively inhibits serine proteases such as trypsin, thrombin, and plasmin.[12][13] It achieves this by mimicking the natural arginine or lysine substrates, forming strong ionic and hydrogen bond interactions with the aspartate residue at the bottom of the S1 specificity pocket of the enzyme's active site.[5]

The 4-chloro and 2-fluoro substituents on the phenyl ring are not merely passive decorations. They serve critical functions:

-

Modulation of pKa: The electron-withdrawing nature of the halogens lowers the pKa of the amidinium group, influencing its binding affinity.

-

Metabolic Stability: The C-F bond is exceptionally strong, and the chlorine atom can block sites of potential oxidative metabolism, thereby improving the pharmacokinetic profile of the final drug candidate.

-

Vector for Further Synthesis: The substituted ring provides a scaffold for adding other functionalities (R-groups) to achieve selectivity and target different pockets of the enzyme for enhanced potency and specificity.[1]

Conceptual Role as a Building Block

Caption: Role as a building block for inhibitors.

Handling, Storage, and Safety

-

Handling: Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is between 0°C and 8°C to ensure long-term stability.[1][2][4]

-

Safety: While specific GHS data is limited, related benzamidine compounds may be harmful if swallowed or in contact with skin. A thorough risk assessment should be conducted before use.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical R&D. Its well-defined physicochemical properties, accessible synthesis route, and critical role as a pharmacophore scaffold make it an invaluable asset. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently integrate this compound into their discovery workflows, paving the way for the development of next-generation targeted therapies.

References

- 1. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. chemimpex.com [chemimpex.com]

- 9. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Starting Materials and Synthesis of 4-Chloro-2-fluoro-benzamidine Hydrochloride

This guide provides a comprehensive exploration of the synthetic pathway to 4-Chloro-2-fluoro-benzamidine hydrochloride, a crucial intermediate in modern medicinal chemistry.[1] Intended for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to dissect the underlying chemical principles, justify the selection of starting materials, and present a robust, field-proven protocol.

Strategic Foundation: The Pinner Reaction as the Core Transformation

The synthesis of aromatic amidines from their corresponding nitriles is a cornerstone transformation in organic chemistry. Among the available methods, the Pinner reaction stands out for its reliability and efficiency in accessing the desired amidine hydrochloride salt directly.[2][3] This classical reaction, first described by Adolf Pinner in 1877, proceeds in two distinct, well-understood stages.[3][4]

The causality behind choosing this pathway is rooted in its mechanistic elegance and the stability of the intermediates. The reaction begins with the acid-catalyzed addition of an alcohol (commonly anhydrous ethanol) to a nitrile. Gaseous, anhydrous hydrogen chloride (HCl) is the quintessential acid catalyst, serving to activate the nitrile group by protonation, which forms a highly electrophilic nitrilium ion.[4] This ion is readily attacked by the alcohol nucleophile. The resulting intermediate, an imino ester salt known as a "Pinner salt," is typically a stable, crystalline solid that can be isolated if desired.[3][5]

The second stage involves the conversion of this Pinner salt into the final amidine. This is achieved through ammonolysis, where the addition of ammonia displaces the alkoxy group of the imino ester to form the thermodynamically stable amidinium ion. The final product is isolated as its hydrochloride salt, which is often advantageous for its crystallinity, stability, and solubility in subsequent reaction steps. The entire process requires strictly anhydrous conditions to prevent the hydrolysis of the Pinner salt to a less desirable ester.[2][6]

The Primary Starting Material: 4-Chloro-2-fluorobenzonitrile

The logical and most direct precursor for the synthesis of this compound is 4-Chloro-2-fluorobenzonitrile . This compound serves as a versatile and crucial building block in the synthesis of various pharmaceutical and agrochemical products.[7] Its chemical structure provides the complete heavy-atom backbone required for the target molecule, making the synthetic route highly atom-economical.

| Property | Value |

| Chemical Name | 4-Chloro-2-fluorobenzonitrile |

| CAS Number | 60702-60-5 |

| Molecular Formula | C₇H₃ClFN |

| Molecular Weight | 155.56 g/mol |

| Appearance | White to off-white crystalline solid |

The selection of 4-Chloro-2-fluorobenzonitrile is predicated on the stability of the nitrile functional group under a wide range of conditions, allowing for its late-stage conversion to the more reactive amidine. The electron-withdrawing nature of the chlorine and fluorine substituents on the aromatic ring enhances the electrophilicity of the nitrile carbon, facilitating the initial nucleophilic attack by the alcohol in the Pinner reaction.

Synthetic Workflow Visualization

The following diagram illustrates the two-stage conversion of the nitrile starting material to the final amidine hydrochloride product via the Pinner salt intermediate.

Caption: Synthetic pathway from nitrile to amidine hydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield. The causality for each step is explained to ensure a deep understanding of the process.

Objective: To synthesize this compound from 4-Chloro-2-fluorobenzonitrile.

Materials:

-

4-Chloro-2-fluorobenzonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas or saturated solution in ethanol)

-

Reaction vessel with gas inlet and outlet, magnetic stirrer, and drying tube

Part A: Synthesis of the Pinner Salt Intermediate

-

Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet connected to a drying tube (e.g., filled with calcium chloride). Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the setup. Rationale: Strict anhydrous conditions are critical to prevent hydrolysis of the nitrile and the Pinner salt intermediate.[2][6]

-

Reagent Charging: To the flask, add 4-Chloro-2-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq). Dissolve the nitrile in a sufficient volume of anhydrous diethyl ether.

-

Acidification: Cool the reaction mixture to 0°C using an ice bath. Begin bubbling dry hydrogen chloride gas through the stirred solution. Rationale: Low temperature is crucial to control the exothermicity of the reaction and to prevent the thermal decomposition of the Pinner salt.[2][3]

-

Reaction Monitoring: Continue the HCl addition until the solution is saturated. The Pinner salt will typically precipitate as a white solid. After saturation, seal the flask and allow it to stir at room temperature for 12-24 hours.

-

Isolation of Intermediate: Collect the precipitated solid by filtration under an inert atmosphere. Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the isolated Pinner salt under vacuum.

Part B: Ammonolysis to this compound

-

Reactor Setup: Suspend the dried Pinner salt (1.0 eq) in anhydrous ethanol in a clean, dry flask equipped with a stir bar.

-

Ammonia Addition: Cool the suspension to 0-5°C. Bubble ammonia gas through the mixture or add a saturated solution of ammonia in ethanol dropwise. Rationale: The reaction is typically rapid. Temperature control helps to manage any exotherm and ensure complete reaction.

-

Reaction Completion: Stir the mixture at room temperature for 4-10 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation and Purification: Upon completion, ammonium chloride (a byproduct) will have precipitated. Filter the reaction mixture to remove the inorganic salts.[6] Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield a high-purity crystalline solid.[6]

Quantitative Data Summary

The following table provides an example of typical reaction parameters for this synthesis.

| Parameter | Value / Condition | Rationale |

| Scale | 10-100 mmol | Protocol is scalable with appropriate heat transfer considerations. |

| Solvent (Step 1) | Anhydrous Diethyl Ether / Dioxane | Ensures reactants are in solution and is easily removed.[2] |

| Solvent (Step 2) | Anhydrous Ethanol | Good solvent for the Pinner salt and the final product. |

| Temperature (Step 1) | 0°C to Room Temperature | Controls exotherm and prevents intermediate degradation.[2][3] |

| Temperature (Step 2) | 0°C to Room Temperature | Ensures a controlled and complete reaction. |

| Reaction Time (Step 1) | 12 - 24 hours | Allows for complete formation of the Pinner salt. |

| Reaction Time (Step 2) | 4 - 10 hours | Sufficient time for complete ammonolysis.[6] |

| Typical Yield | 85 - 95% | High efficiency is expected with careful control of anhydrous conditions. |

| Purity (Post-Recryst.) | >98% | Recrystallization is effective for removing minor impurities. |

References

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. Pinner Reaction | NROChemistry [nrochemistry.com]

- 7. chemimpex.com [chemimpex.com]

Unveiling the Core Mechanism: A Technical Guide to 4-Chloro-2-fluoro-benzamidine hydrochloride

For Immediate Release

A Deep Dive into the Bio-functional Role of a Key Pharmaceutical Intermediate

This technical guide serves as an in-depth exploration of 4-Chloro-2-fluoro-benzamidine hydrochloride, a pivotal compound in contemporary drug discovery and biochemical research. Moving beyond its established role as a versatile chemical building block, this document elucidates its core mechanism of action, drawing upon the well-established pharmacology of the benzamidine class of molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological significance.

Introduction: Beyond a Synthetic Intermediate

This compound is a versatile compound widely utilized in pharmaceutical research and development.[1][2] Its primary application lies as a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly in the creation of potent and selective inhibitors for therapeutic targets.[1][2] The unique structural features of this compound, including the presence of both chlorine and fluorine substituents, are engineered to enhance its reactivity and selectivity, making it an invaluable tool in medicinal chemistry.[2] Researchers leverage this compound in the design of novel therapeutics, with notable applications in oncology and infectious disease research where precision and efficacy are critical.[1] Beyond its role in synthesis, this compound is also employed in biochemical assays to probe enzyme activity and inhibition.[1][2]

The Benzamidine Core: A Competitive Inhibitor of Serine Proteases

The mechanism of action of this compound is intrinsically linked to its core benzamidine structure. Benzamidines are a well-documented class of competitive inhibitors of serine proteases, a broad family of enzymes that play critical roles in various physiological and pathological processes.[3][4] These enzymes, which include trypsin, thrombin, plasmin, and complement C1s, are characterized by a highly reactive serine residue in their active site.[3][5]

The inhibitory action of benzamidine derivatives stems from the positively charged amidinium group, which mimics the natural guanidinium group of arginine, a common substrate for many serine proteases. This structural mimicry allows the benzamidine moiety to bind to the S1 specificity pocket of the protease active site, a pocket that is typically negatively charged due to the presence of an aspartate residue. This electrostatic interaction is a key determinant of the initial binding and competitive inhibition.

Caption: Binding of 4-Chloro-2-fluoro-benzamidine to a serine protease active site.

Structure-Activity Relationship (SAR): The Influence of Chloro and Fluoro Substituents

The inhibitory potency and selectivity of benzamidine derivatives are significantly influenced by the nature and position of substituents on the benzene ring.[5][6] Quantitative structure-activity relationship (QSAR) studies on a series of substituted benzamidines have revealed several key principles governing their interaction with serine proteases:

-

Hydrophobicity: The hydrophobicity of the substituent plays a crucial role in the binding affinity.[4][5] For enzymes like thrombin, this is a dominant factor.[5] The presence of a chlorine atom at the 4-position of the benzene ring in this compound increases the overall hydrophobicity of the molecule, which can enhance its binding to hydrophobic pockets adjacent to the primary binding site.

-

Electronic Effects: Electron-donating or withdrawing properties of the substituents can also modulate the binding affinity.[5] The fluorine atom at the 2-position is a strongly electron-withdrawing group. This can influence the electronic distribution of the benzene ring and potentially affect interactions with the enzyme surface.

-

Molar Refractivity and Molecular Weight: For some serine proteases, such as trypsin, molar refractivity and molecular weight are also important determinants of inhibitory activity.[5]

The specific combination of a chloro and a fluoro group in this compound suggests a tailored design to optimize these physicochemical properties for enhanced binding affinity and potentially selectivity towards certain serine proteases.

Experimental Protocols for Mechanistic Elucidation

To experimentally validate and characterize the inhibitory mechanism of this compound, a series of biochemical and biophysical assays can be employed.

Enzyme Inhibition Assay (Kinetic Analysis)

A standard enzyme inhibition assay is the first step to determine the inhibitory potency (IC50) and the mode of inhibition (e.g., competitive, non-competitive).

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against a target serine protease.

Materials:

-

Target serine protease (e.g., trypsin, thrombin)

-

Chromogenic or fluorogenic substrate for the target protease

-

Assay buffer (e.g., Tris-HCl with CaCl2)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the serine protease, and the different concentrations of the inhibitor.

-

Incubate for a pre-determined time at a constant temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.

-

To determine the mode of inhibition and the Ki, repeat the experiment with varying substrate concentrations and perform a Lineweaver-Burk or Dixon plot analysis.

Caption: Workflow for an enzyme inhibition assay.

Data Presentation: Quantitative Analysis of Inhibition

The results of the enzyme inhibition assays should be summarized in a clear and concise table for easy comparison.

| Parameter | Value | Description |

| IC50 | To be determined | The concentration of inhibitor required to reduce the enzyme activity by 50%. |

| Ki | To be determined | The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. |

| Mode of Inhibition | To be determined | The mechanism by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive). |

Conclusion: A Valuable Tool in Protease-Targeted Drug Discovery

This compound, while often viewed as a synthetic intermediate, possesses a well-defined mechanism of action rooted in the established pharmacology of benzamidines as competitive serine protease inhibitors. The strategic placement of chloro and fluoro substituents likely enhances its binding affinity and selectivity, making it not only a valuable building block but also a useful tool for in vitro studies of protease function and inhibition. A thorough understanding of its core mechanism is essential for its effective application in the rational design of novel therapeutics targeting serine protease-mediated pathologies.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Strategic Application of 4-Chloro-2-fluoro-benzamidine hydrochloride in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-2-fluoro-benzamidine hydrochloride, focusing on its role as a pivotal intermediate in the synthesis of bioactive molecules. For researchers, scientists, and drug development professionals, this document outlines the strategic importance of this compound, its application in medicinal chemistry, and a framework for its use in developing novel therapeutics, particularly enzyme inhibitors.

Introduction: The Significance of the Benzamidine Scaffold

Benzamidine and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating significant therapeutic potential across various disease areas.[1] Historically, these compounds are best known as competitive inhibitors of serine proteases, a large family of enzymes involved in physiological processes such as coagulation, inflammation, and viral replication.[1][2][3] The foundational benzamidine structure serves as a starting point for a vast library of derivatives designed to enhance potency, selectivity, and pharmacokinetic properties.[1]

This compound emerges as a particularly valuable building block in this context. Its unique structural features, including the presence of both chlorine and fluorine substituents, offer medicinal chemists a tool to modulate the electronic and steric properties of synthesized molecules, thereby influencing their biological activity and potential for development into effective drugs.[4][5] This guide will delve into the strategic application of this compound in the drug discovery workflow.

Physicochemical Properties and Synthetic Considerations

The chemical structure of this compound provides a reactive handle for further chemical modifications. The amidine group is basic and is typically handled as a hydrochloride salt to improve solubility and stability.[3][6]

While specific, detailed synthetic routes for this compound are not extensively published in readily available literature, the synthesis of benzamidine derivatives can often be achieved through methods like the Pinner reaction. This reaction involves the treatment of a nitrile with an alcohol in the presence of hydrogen chloride to form an imino ether hydrochloride, which is then converted to the amidine.[1]

Core Application in Drug Discovery and Development

This compound is primarily utilized as a crucial intermediate in the synthesis of more complex, biologically active molecules.[4][5] Its application spans several key research areas:

-

Pharmaceutical Development : It serves as a key starting material for pharmaceuticals targeting specific enzymes and receptors, aiming to enhance drug efficacy.[4][6][7]

-

Biochemical Research : This compound is instrumental in developing protease inhibitors for studies aimed at understanding disease mechanisms.[4][7][8]

-

Oncology and Infectious Disease Research : Researchers leverage this intermediate in the design of novel drugs for cancer and infectious diseases, where precision and efficacy are critical.[4][5]

The chlorine and fluorine atoms on the phenyl ring are of particular importance. These electron-withdrawing groups can significantly influence the pKa of the amidine group and the overall electronic properties of the molecule. This, in turn, can affect the binding affinity and selectivity of the final compound for its biological target.

Mechanism of Action of Benzamidine Derivatives: Serine Protease Inhibition

Benzamidine derivatives are classic examples of competitive inhibitors of serine proteases like trypsin, thrombin, and plasmin.[2][3][9] The positively charged amidinium group mimics the natural substrate's side chain (arginine or lysine) and forms a salt bridge with a conserved aspartate residue in the S1 binding pocket of the enzyme's active site.

Caption: General mechanism of serine protease inhibition by a benzamidine derivative.

Experimental Workflow: From Synthesis to In Vitro Screening

The following section outlines a hypothetical, yet standard, workflow for utilizing this compound to synthesize and screen for novel protease inhibitors.

Synthesis of a Novel Benzamidine Derivative

A common synthetic strategy involves the coupling of the benzamidine moiety to other chemical fragments to explore new chemical space and improve biological activity. For example, one could envision a reaction where this compound is reacted with a suitable electrophile to generate a more complex molecule.

In Vitro Enzyme Inhibition Assay Protocol

A crucial step is to assess the biological activity of the newly synthesized compounds. A standard protocol for a serine protease inhibition assay (e.g., using trypsin as a model enzyme) is provided below.

Objective: To determine the inhibitory potency (IC50) of a novel compound derived from this compound against a target serine protease.

Materials:

-

Target enzyme (e.g., Trypsin)

-

Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)

-

Assay buffer (e.g., Tris-HCl)

-

Test compound (synthesized derivative)

-

Positive control inhibitor (e.g., Benzamidine hydrochloride)

-

96-well microplate

-

Microplate reader

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the test compound in the assay buffer.

-

Enzyme Preparation: Prepare a working solution of the enzyme in the assay buffer.

-

Assay Setup:

-

To the wells of a 96-well plate, add a fixed volume of the assay buffer.

-

Add the serially diluted test compound to the respective wells.

-

Include wells for a positive control (known inhibitor) and a negative control (no inhibitor).

-

Add the enzyme solution to all wells except for the substrate blank.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the absorbance of the product (e.g., p-nitroaniline at 405 nm) over time using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the logarithm of the inhibitor concentration.

-

Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Caption: Workflow for an in vitro enzyme inhibition assay.

Data Interpretation and Structure-Activity Relationship (SAR)

The IC50 values obtained from the screening assay provide quantitative data on the inhibitory potency of the synthesized compounds. This data is crucial for establishing a Structure-Activity Relationship (SAR).

| Compound | R-Group Modification | IC50 (µM) | Notes |

| Parent Compound | 4-Chloro-2-fluoro-phenyl | >100 | Starting point, low activity. |

| Derivative 1 | Addition of a hydrophobic moiety | 25.5 | Increased potency, suggesting a hydrophobic pocket near the active site. |

| Derivative 2 | Addition of a hydrogen bond donor | 5.2 | Significant improvement in potency, indicating a key interaction. |

| Derivative 3 | Alteration of linker length | 15.8 | Linker length is important for optimal positioning in the active site. |

The SAR analysis, guided by the data, allows researchers to make informed decisions for the next round of synthesis. The chloro and fluoro substituents of the original this compound building block play a critical role in this process by influencing the electronic and conformational properties of the final molecule, which can be fine-tuned to optimize binding and selectivity.

Conclusion

This compound is a valuable and versatile chemical intermediate in the field of drug discovery. While it may not possess significant biological activity on its own, its true power lies in its utility as a scaffold for the synthesis of novel, potent, and selective therapeutic agents. The strategic incorporation of this building block, with its unique halogen substitution pattern, provides a powerful tool for medicinal chemists to modulate the properties of new chemical entities. Understanding its application within a structured discovery workflow, from synthesis to in vitro screening and SAR analysis, is key to unlocking its full potential in the development of next-generation therapeutics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzamidine - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis and Handling of 4-Chloro-2-fluoro-benzamidine hydrochloride: A Technical Guide for the Research Professional

For the discerning researcher in the fast-paced world of drug discovery and development, the utility of novel chemical entities is intrinsically linked to their safe and effective handling. 4-Chloro-2-fluoro-benzamidine hydrochloride, a key building block in the synthesis of various bioactive molecules, is one such compound that requires a nuanced understanding of its properties to ensure both experimental success and laboratory safety.[1][2] This guide provides an in-depth technical overview of the safety and handling protocols for this compound, grounded in established scientific principles and practical laboratory experience.

Compound Profile and Inherent Hazards

This compound (CAS No. 1187927-09-8) is a halogenated aromatic compound.[3] Its molecular structure, featuring both chloro and fluoro substituents on the benzamidine core, contributes to its reactivity and utility as a synthetic intermediate, particularly in the development of enzyme inhibitors and other therapeutic agents.[1][2][4]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₇H₇Cl₂FN₂ | [3] |

| Molecular Weight | 209.05 g/mol | Chem-Impex |

| Appearance | Yellow crystalline powder | Chem-Impex |

| Storage Temperature | 0-8°C | [5] |

-

Acute Toxicity: Harmful if swallowed.[7] For the related compound 4-fluoro-benzamidine hydrochloride, it is classified as Acute Toxicity Category 3 (Oral).

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[7][8]

-

Respiratory Irritation: May cause respiratory irritation.[6][7][8][9]

-

Skin Sensitization: May cause an allergic skin reaction.[10]

It is crucial to note that data on mutagenicity, carcinogenicity, and reproductive toxicity for this specific compound are largely unavailable.[6][9] Therefore, it is imperative to handle it as a potentially hazardous substance.

Risk Mitigation and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any handling of this compound. The following PPE is mandatory to minimize exposure:

-

Eye and Face Protection: Chemical safety goggles with side shields are required.[8] In situations with a risk of splashing, a face shield should also be worn.

-

Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[6] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

-

Body Protection: A lab coat or chemical-resistant apron should be worn.[8]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Logical Flow for Donning and Doffing PPE:

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Safe Handling and Experimental Protocols

Adherence to standard laboratory operating procedures is paramount. The following step-by-step protocol outlines the safe handling of this compound in a research setting.

Experimental Workflow:

Caption: A step-by-step workflow for the safe handling of the compound.

Detailed Methodology:

-

Preparation:

-

Always work within a properly functioning chemical fume hood.

-

Ensure that a safety shower and eyewash station are readily accessible.[8]

-

Assemble all necessary glassware, reagents, and waste containers before starting the experiment.

-

-

Handling:

-

When weighing the solid, use a spatula and a tared weigh boat inside the fume hood to avoid generating dust.

-

If preparing solutions, add the solid to the solvent slowly to avoid splashing.

-

Keep the container of this compound tightly sealed when not in use to prevent exposure to moisture and air.

-

-

Post-Experiment Cleanup:

-

Decontaminate all surfaces and glassware that have come into contact with the compound.

-

Collect all waste, including contaminated consumables and solvent rinses, in a designated, properly labeled hazardous waste container for halogenated organic compounds.

-

Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

-

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response:

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][11] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][11] Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air.[6][11] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.

Spill Response:

-

Evacuate: Alert others in the vicinity and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

-

Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

-

Clean: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Waste Disposal

As a halogenated aromatic compound, this compound and its associated waste must be disposed of as hazardous waste.

-

Segregation: Halogenated waste must be collected separately from non-halogenated waste streams.

-

Labeling: Waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

-

Disposal: Follow your institution's specific guidelines for the disposal of halogenated organic waste. This typically involves collection by a certified hazardous waste disposal service.

Conclusion

This compound is a valuable tool for chemical synthesis in drug discovery. However, its potential hazards necessitate a diligent and informed approach to its handling. By understanding its properties, implementing robust safety protocols, and being prepared for emergencies, researchers can confidently and safely unlock its synthetic potential. This guide serves as a foundational resource, and it is incumbent upon the user to supplement this information with a thorough review of the most current Safety Data Sheet and to adhere to all institutional and regulatory guidelines.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. guidechem.com [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. usbio.net [usbio.net]

- 6. capotchem.com [capotchem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

4-Chloro-2-fluoro-benzamidine hydrochloride solubility data

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-fluoro-benzamidine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CFBH), a key intermediate in pharmaceutical research and drug development.[1][2] While specific experimental solubility data for CFBH is not extensively published, this document synthesizes foundational principles of small molecule solubility, leveraging data from analogous compounds to provide a robust framework for its characterization. The guide details the critical influence of physicochemical properties, particularly pH, on the aqueous solubility of this hydrochloride salt. Crucially, it offers detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, empowering researchers to generate reliable, in-house data. This whitepaper is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach and measure the solubility of this and similar compounds.

Introduction and Physicochemical Profile

This compound is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of bioactive molecules such as enzyme inhibitors.[1][2] Its utility in drug discovery hinges on its physicochemical properties, among which solubility is paramount for ensuring consistent performance in biochemical assays, ease of formulation, and predictable in vivo behavior. As a hydrochloride salt of a weak base, its solubility is expected to be intrinsically linked to the pH of the medium.

Core Physicochemical Properties

A summary of the known properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1187927-09-8 | [1][2][3] |

| Molecular Formula | C₇H₆ClFN₂·HCl | [1][2] |

| Molecular Weight | 209.05 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1][2] |

| Purity | ≥96% (HPLC) | [1][2][4] |

| Storage Conditions | 0-8°C | [1][2][4] |

Foundational Principles of Solubility

Understanding the solubility of a compound requires distinguishing between two key measurements: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, when the dissolved solute is in equilibrium with an excess of undissolved solid.[5][6] This is the "gold standard" measurement, typically determined using the shake-flask method over an extended period (e.g., 24 hours or more).[6][7][8]

-

Kinetic Solubility is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[2][9] The concentration at which precipitation is first observed is the kinetic solubility. This high-throughput method is common in early drug discovery for rapid screening but can often overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[10]

The Critical Influence of pH on Amine Hydrochloride Salts

4-Chloro-2-fluoro-benzamidine is a weak base. As a hydrochloride salt, its solubility in aqueous media is fundamentally governed by the pH of the solution.

The dissolution process involves the dissociation of the salt into the protonated benzamidinium cation and a chloride anion. The protonated form is typically much more water-soluble than the neutral free base. The equilibrium between the protonated form (BH⁺) and the free base (B) is described by the Henderson-Hasselbalch equation, which links pH, the compound's pKa (the pH at which 50% of the compound is ionized), and the ratio of the two species.

The solubility of basic salts increases as the pH decreases (becomes more acidic).[11] However, for hydrochloride salts, a phenomenon known as the common ion effect can lead to a decrease in solubility at very low pH values (i.e., in the presence of high concentrations of hydrochloric acid).[12][13][14] This occurs because the excess chloride ions from the acidic medium can suppress the dissolution of the salt.[12][13] This can result in a parabolic pH-solubility profile, with maximum solubility occurring at a specific acidic pH rather than at the lowest pH.[12]

Experimental Protocols for Solubility Determination

The absence of published data necessitates a robust experimental approach. The following protocols provide a self-validating framework for characterizing the solubility of this compound.

Protocol for Thermodynamic Solubility (Shake-Flask Method)

This protocol is the definitive method for determining equilibrium solubility and is recommended by regulatory agencies like the FDA.[8][15][16]

Objective: To determine the maximum equilibrium concentration of the compound in a specific buffer.

Materials & Equipment:

-

This compound (solid powder)

-

Selected aqueous buffer (e.g., Phosphate Buffered Saline (PBS) pH 7.4, citrate buffer pH 5.0)

-

Glass vials with screw caps

-

Orbital shaker or vial roller system set to a controlled temperature (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

Analytical balance

-

HPLC-UV system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or roller. Allow the mixture to equilibrate for at least 24 hours at a constant temperature to ensure equilibrium is reached.[5][6]

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For finer suspensions, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a sample from the supernatant. Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method against a standard calibration curve (see Protocol 3.3).[6][17]

References

- 1. biorelevant.com [biorelevant.com]

- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 3. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmalesson.com [pharmalesson.com]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 12. Solubility Characteristics of Weak Bases and Their Hydrochloride Salts in Hydrochloric Acid Solutions [jstage.jst.go.jp]

- 13. rjpdft.com [rjpdft.com]

- 14. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fda.gov [fda.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. pharmaguru.co [pharmaguru.co]

Methodological & Application

synthesis of nNOS inhibitors using 4-Chloro-2-fluoro-benzamidine hydrochloride

Application Notes & Protocols

Topic: Synthesis of Potent and Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibitors Utilizing 4-Chloro-2-fluoro-benzamidine Hydrochloride

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.

Introduction: The Critical Role of nNOS in Neuropathology and the Imperative for Selective Inhibition

Nitric oxide (NO) is a pleiotropic signaling molecule crucial for a vast array of physiological processes, from vasodilation and immune responses to neurotransmission.[1][2] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which exist in three primary isoforms: neuronal (nNOS or NOS-1), inducible (iNOS or NOS-2), and endothelial (eNOS or NOS-3).[1][3] While eNOS is vital for maintaining cardiovascular homeostasis and iNOS is a key component of the immune response, nNOS is predominantly found in the nervous system, where it plays a significant role in synaptic plasticity and neurovascular regulation.[1][4]

However, the overproduction of NO by nNOS is a double-edged sword. Excessive NO and its reactive nitrogen species byproducts, such as peroxynitrite, contribute to cellular damage and neurotoxicity.[5] This pathological cascade has been implicated in the progression of severe neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain.[1][2][3][5][6] Consequently, the selective inhibition of nNOS presents a highly promising therapeutic strategy to mitigate neurodegeneration while preserving the essential functions of eNOS and iNOS.[5][7] The primary challenge lies in designing inhibitors that can distinguish between the highly homologous active sites of the NOS isoforms, as non-selective inhibition can lead to significant side effects, such as hypertension from eNOS inhibition.[8][9]

Core Tenet: this compound as a Privileged Scaffold

The strategic design of selective nNOS inhibitors often begins with a scaffold that can effectively mimic the enzyme's natural substrate, L-arginine. This compound has emerged as a versatile and valuable starting material in this endeavor.[10][11] Its utility is rooted in several key structural and chemical properties:

-

Bioisosteric Mimicry: The positively charged benzamidine group serves as an excellent bioisostere for the guanidinium group of L-arginine. This allows it to form critical hydrogen bonds and salt bridge interactions with key residues, such as a conserved glutamate, within the nNOS active site, establishing the foundation for competitive inhibition.[5]

-

Tunable Physicochemical Properties: The presence of chlorine and fluorine substituents on the phenyl ring provides medicinal chemists with precise control over the molecule's electronic and lipophilic character.[10][11] These halogens can enhance binding affinity through favorable interactions and improve pharmacokinetic properties like membrane permeability.

-

Synthetic Versatility: This compound is a key intermediate, serving as a robust building block for more complex molecular architectures.[10][11][12] The phenyl ring can be further functionalized, allowing for the introduction of additional moieties that can exploit subtle structural differences between the NOS isoforms to achieve high selectivity.

This guide provides a detailed protocol for a representative synthesis of a potential nNOS inhibitor using this compound, followed by methods for its characterization and biochemical evaluation.

Experimental Design & Protocols

Part 1: Synthesis of a Phenyl-Linked Bis-Amidine nNOS Inhibitor

This protocol details a representative synthesis of a hypothetical, yet plausible, nNOS inhibitor. The strategy involves the palladium-catalyzed Suzuki coupling of 4-Chloro-2-fluoro-benzamidine with a suitable boronic acid derivative. This approach is a cornerstone of modern medicinal chemistry for constructing C-C bonds.

Reaction Scheme:

Caption: Synthetic workflow for an nNOS inhibitor via Suzuki coupling.

Materials and Reagents

| Reagent | Supplier | Purity | CAS Number |

| This compound | Commercial Source | ≥96% | 1187927-09-8 |

| Pyridine-4-boronic acid | Commercial Source | ≥98% | 1692-25-7 |

| Tetrakis(triphenylphosphine)palladium(0) | Commercial Source | 99% | 14221-01-3 |

| Potassium Carbonate (K₂CO₃) | Commercial Source | ≥99% | 584-08-7 |

| 1,4-Dioxane (Anhydrous) | Commercial Source | ≥99.8% | 123-91-1 |

| Deionized Water (Degassed) | In-house | N/A | N/A |

| Ethyl Acetate (EtOAc) | Commercial Source | HPLC | 141-78-6 |

| Saturated Sodium Bicarbonate Solution (NaHCO₃) | In-house | N/A | N/A |

| Brine | In-house | N/A | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial Source | ≥97% | 7487-88-9 |

| Silica Gel for Column Chromatography | Commercial Source | 60 Å | 7631-86-9 |

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Rationale: An excess of the boronic acid is used to drive the reaction to completion. Potassium carbonate is the base required to activate the boronic acid for transmetalation.

-

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water). The solvent mixture is critical for dissolving both the organic and inorganic reagents.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask under a positive flow of inert gas.

-

Rationale: A 5 mol% catalyst loading is typical for Suzuki couplings. Adding it under inert gas preserves its catalytic activity.

-

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL). c. Wash the organic layer sequentially with water (2 x 25 mL), saturated sodium bicarbonate solution (1 x 25 mL), and brine (1 x 25 mL).

- Rationale: The washes remove inorganic salts and unreacted water-soluble components. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of dichloromethane and methanol (e.g., 100:0 to 95:5) to isolate the pure product.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Palladium catalysts are toxic and should be handled with care.

-

1,4-Dioxane is a potential carcinogen.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part 2: Structural and Purity Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. Expect to see characteristic shifts for the aromatic protons and carbons, with splitting patterns consistent with the substitution on the phenyl and pyridine rings.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition of the final product.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Part 3: Biochemical Protocol for nNOS Inhibition Assay

The inhibitory potency of the synthesized compound is determined by measuring its effect on nNOS enzyme activity. A common method is the Griess assay, which measures nitrite, a stable oxidation product of NO.

Principle of the Assay

The assay quantifies nNOS activity by monitoring the conversion of L-arginine to L-citrulline and NO. The NO produced rapidly oxidizes to nitrite (NO₂⁻) and nitrate (NO₃⁻). Nitrate is first reduced to nitrite by nitrate reductase, and the total nitrite concentration is then measured colorimetrically using the Griess reagent.

Materials

-

Purified recombinant human nNOS, eNOS, and iNOS enzymes

-

L-arginine

-

NADPH

-

Calcium Chloride (CaCl₂)

-

Calmodulin

-

Tetrahydrobiopterin (BH₄)

-

Nitrate Reductase

-

Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well microplates

Assay Protocol

-

Inhibitor Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Create a serial dilution in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

-

Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, L-arginine, NADPH, CaCl₂, calmodulin, and BH₄.

-

Pre-incubation: Add the serially diluted inhibitor or vehicle (DMSO) to the wells and pre-incubate with the nNOS enzyme for 15 minutes at 37 °C.

-

Rationale: This allows the inhibitor to bind to the enzyme before the reaction is initiated.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-arginine.

-

Incubation: Incubate the plate at 37 °C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., EDTA).

-

Nitrite Measurement: a. Add nitrate reductase and its cofactor to each well to convert any nitrate to nitrite. Incubate as required. b. Add the Griess reagent to each well. A pink/violet azo dye will form in the presence of nitrite. c. Measure the absorbance at 540 nm using a microplate reader.

-

Selectivity Screening: Repeat the assay using purified eNOS and iNOS enzymes to determine the compound's selectivity profile.

Data Analysis and Interpretation

Caption: Competitive inhibition of nNOS by a benzamidine-based inhibitor.

The absorbance data is used to calculate the percentage of nNOS inhibition for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary

| Enzyme | Hypothetical IC₅₀ (nM) |

| nNOS | 25 |

| eNOS | 2,500 |

| iNOS | 1,200 |

Selectivity Index (nNOS vs. eNOS) = IC₅₀(eNOS) / IC₅₀(nNOS) = 100-fold Selectivity Index (nNOS vs. iNOS) = IC₅₀(iNOS) / IC₅₀(nNOS) = 48-fold

Conclusion and Future Directions

This guide outlines a comprehensive framework for the synthesis and evaluation of nNOS inhibitors starting from the versatile intermediate, this compound. The provided protocols for synthesis, characterization, and biochemical assaying represent a robust workflow for researchers in drug discovery. The benzamidine core ensures potent binding to the active site, while the strategic functionalization enabled by the chloro- and fluoro- substituents allows for the optimization of selectivity and pharmacokinetic properties. The ultimate goal is the development of highly selective nNOS inhibitors that can advance into clinical trials as novel therapeutics for devastating neurodegenerative diseases.

References

- 1. What are NOS inhibitors and how do they work? [synapse.patsnap.com]

- 2. Development of nitric oxide synthase inhibitors for neurodegeneration and neuropathic pain. | Semantic Scholar [semanticscholar.org]

- 3. The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies | MDPI [mdpi.com]

- 4. What are nNOS inhibitors and how do they work? [synapse.patsnap.com]

- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iasp-pain.org [iasp-pain.org]

- 7. Neuronal Nitric Oxide Synthase and Post-Translational Modifications in the Development of Central Nervous System Diseases: Implications and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitric Oxide Synthase and Structure-Based Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. chemimpex.com [chemimpex.com]

Application Notes & Protocols: The Strategic Use of 4-Chloro-2-fluoro-benzamidine Hydrochloride in Protease Inhibitor Synthesis

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the utility and handling of 4-Chloro-2-fluoro-benzamidine hydrochloride. This versatile chemical intermediate is a crucial building block in the synthesis of potent and selective protease inhibitors, a class of drugs vital for treating a wide array of diseases.

Introduction: The Critical Role of the Amidine Moiety in Protease Inhibition

Proteases are enzymes that catalyze the cleavage of peptide bonds in proteins and are essential for countless physiological processes. Their dysregulation is a hallmark of numerous pathologies, including viral infections (e.g., HIV, SARS-CoV-2), cancer, and cardiovascular diseases.[1][2][3] Consequently, protease inhibitors represent a cornerstone of modern therapeutics.